![molecular formula C9H9N3O B034462 2-Methoxyquinoxalin-6-amine CAS No. 105866-66-8](/img/structure/B34462.png)
2-Methoxyquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyquinoxalin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a quinoxaline ring with a methoxy group attached at the 2-position and an amino group at the 6-position.
Wirkmechanismus
The mechanism of action of 2-Methoxyquinoxalin-6-amine is not fully understood, but studies suggest that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
Studies have reported that this compound has a low toxicity profile and does not cause significant adverse effects in vivo. Additionally, it has been shown to have good bioavailability and can penetrate cell membranes, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methoxyquinoxalin-6-amine is its simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has a low toxicity profile and can be used in various fields such as medicinal chemistry, material science, and catalysis.
One limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its activity for specific applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Methoxyquinoxalin-6-amine. One direction is the optimization of its activity as an anticancer agent, with a focus on understanding its mechanism of action and identifying new targets for its activity. Additionally, there is potential for the development of new materials and catalysts based on this compound, with a focus on tuning their properties for specific applications. Finally, there is potential for the development of new synthetic methods for this compound and its derivatives, which can expand its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-Methoxyquinoxalin-6-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) that have high surface area and tunable properties, making them useful for gas storage and separation.
In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with high activity and selectivity. For example, it has been used in the synthesis of palladium catalysts for the Suzuki-Miyaura coupling reaction, which is an important reaction in organic synthesis.
Eigenschaften
CAS-Nummer |
105866-66-8 |
---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
2-methoxyquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3 |
InChI-Schlüssel |
NEEMMUSCTBKNQU-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
Kanonische SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
Synonyme |
6-Quinoxalinamine,2-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.